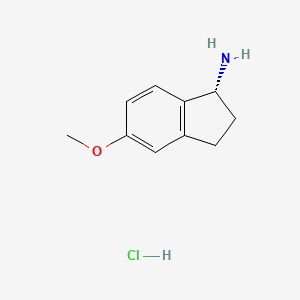
(1R)-1-(2,5-dibromophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2,5-dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 2 and 5 positions, and a hydroxyl group attached to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor, followed by the introduction of the ethan-1-ol moiety. One common method involves the bromination of phenylacetic acid derivatives, followed by reduction and subsequent hydroxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
(1R)-1-(2,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethan-1-ol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dibromoacetophenone.
Reduction: Formation of 2,5-dibromophenylethanol.
Substitution: Formation of 2,5-diaminophenylethanol or 2,5-dithiophenylethanol.
科学的研究の応用
(1R)-1-(2,5-dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(2,5-dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (1R)-1-(2,4-dibromophenyl)ethan-1-ol
- (1R)-1-(2,6-dibromophenyl)ethan-1-ol
- (1R)-1-(3,5-dibromophenyl)ethan-1-ol
Uniqueness
(1R)-1-(2,5-dibromophenyl)ethan-1-ol is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,5-dibromo substitution pattern may confer distinct properties compared to other isomers, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
2227805-52-7 |
|---|---|
分子式 |
C8H8Br2O |
分子量 |
280 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



